1,3,4-Oxadiazole, 2-(5-methyl-2-furanyl)-5-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-
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Overview
Description
[5-(5-methyl-2-furyl)-1,3,4-oxadiazol-2-yl]methyl (1-methyl-1H-imidazol-2-yl) sulfide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-methyl-2-furyl)-1,3,4-oxadiazol-2-yl]methyl (1-methyl-1H-imidazol-2-yl) sulfide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization. The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
For industrial-scale production, the synthesis of [5-(5-methyl-2-furyl)-1,3,4-oxadiazol-2-yl]methyl (1-methyl-1H-imidazol-2-yl) sulfide may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[5-(5-methyl-2-furyl)-1,3,4-oxadiazol-2-yl]methyl (1-methyl-1H-imidazol-2-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the oxadiazole ring to form amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
[5-(5-methyl-2-furyl)-1,3,4-oxadiazol-2-yl]methyl (1-methyl-1H-imidazol-2-yl) sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of [5-(5-methyl-2-furyl)-1,3,4-oxadiazol-2-yl]methyl (1-methyl-1H-imidazol-2-yl) sulfide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[5-(5-methyl-2-furyl)-1,3,4-oxadiazol-2-yl]methyl (1-methyl-1H-imidazol-2-yl) sulfide: shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Features: The combination of furan, oxadiazole, and imidazole rings in a single molecule provides unique chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical modifications and reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N4O2S |
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Molecular Weight |
276.32 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-5-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-8-3-4-9(17-8)11-15-14-10(18-11)7-19-12-13-5-6-16(12)2/h3-6H,7H2,1-2H3 |
InChI Key |
XYXCLMWSORBZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=NC=CN3C |
Origin of Product |
United States |
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